4-(Aminomethyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H9N3O |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
4-(aminomethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H9N3O/c5-1-3-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8) |
InChI Key |
LSLTVBMVLGQVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CN |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Aminomethyl Imidazolidin 2 One and Its Analogues
Stereoselective Synthesis of 4-(Aminomethyl)imidazolidin-2-one Enantiomers and Diastereomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for the selective synthesis of specific enantiomers and diastereomers of this compound is of paramount importance.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com While specific examples for the synthesis of this compound using this approach are not extensively documented, the principles can be extrapolated from the synthesis of related chiral heterocycles, such as oxazolidin-2-ones. nih.govrsc.org
A general strategy would involve the coupling of a chiral auxiliary to a precursor of the imidazolidin-2-one ring. For instance, a chiral amine could be used to introduce stereocontrol during the formation of the heterocyclic core. The diastereoselectivity of the cyclization reaction would be influenced by the steric and electronic properties of the chiral auxiliary. A key advantage of this method is the often high diastereoselectivity that can be achieved, with the products being separable by standard chromatographic or crystallization techniques. researchgate.net
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | rsc.org |
| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |
| Camphorsultam | Michael additions, Claisen rearrangements | wikipedia.org |
Asymmetric Catalysis in Imidazolidin-2-one Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of heterocycles. researchgate.net
Second-generation MacMillan catalysts, which are chiral imidazolidinone derivatives themselves, have been shown to be highly effective in promoting enantioselective cycloaddition reactions. researchgate.net These catalysts operate via the formation of a chiral iminium ion, which then undergoes a stereoselective reaction. This strategy could be adapted for the synthesis of chiral this compound by employing a suitable prochiral substrate. The use of hydrochloride salts of these catalysts has been reported to significantly accelerate reaction times while maintaining high enantioselectivity. researchgate.net
Another promising approach is the use of chiral phosphoric acids as catalysts. These Brønsted acids can activate substrates towards nucleophilic attack and create a chiral environment that directs the stereochemical outcome of the reaction.
Enzyme-Catalyzed Synthetic Routes
Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions. Their application in organic synthesis is a key aspect of green chemistry. While the direct enzymatic synthesis of this compound is not yet established, related transformations suggest its feasibility.
For instance, engineered heme-containing proteins have been used to catalyze the intramolecular C(sp³)–H amination of N-acyloxycarbamates to produce chiral 2-oxazolidinones with high enantioselectivity. nih.gov This type of reaction, which involves the formation of a nitrogen-containing heterocycle through C-H activation, could potentially be adapted for the synthesis of imidazolidin-2-ones from suitable diamine precursors. The high degree of stereocontrol is achieved through the specific binding of the substrate within the enzyme's active site.
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable for their efficiency and atom economy. The development of MCRs for the synthesis of imidazolidin-2-one scaffolds would provide rapid access to a library of diverse derivatives.
A one-pot, sequential procedure for the synthesis of imidazolidin-4-ones has been reported, involving the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions. nih.gov This "El-Saghier reaction" proceeds in high yields and avoids the use of hazardous solvents. nih.gov A similar strategy could be envisioned for the synthesis of this compound by employing a diamine starting material. Furthermore, pseudo-four-component reactions catalyzed by chiral phosphoric acids have been used to construct chiral imidazolidine (B613845) scaffolds. nih.gov
Green Chemistry Approaches to the Synthesis of Imidazolidin-2-one Derivatives
Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of renewable starting materials, the reduction of waste, and the avoidance of toxic reagents and solvents.
A notable green synthetic route to imidazolidin-4-ones involves a one-pot reaction under neat conditions (solvent-free), which significantly reduces the environmental impact of the process. nih.gov This approach not only offers high yields but also simplifies the purification procedure. The development of such solvent-free or aqueous-based synthetic methods for this compound is a key goal for sustainable chemical manufacturing.
Derivatization and Functionalization Strategies of the this compound Core
The presence of the aminomethyl group and the two nitrogen atoms within the imidazolidin-2-one ring provides multiple sites for further chemical modification, allowing for the creation of a diverse range of analogues with potentially new properties.
The primary amine of the aminomethyl group can undergo a variety of common transformations, such as acylation, alkylation, and sulfonylation, to introduce different substituents. Furthermore, the nitrogen atoms of the imidazolidin-2-one ring can also be functionalized. For example, N-acylation can be achieved to introduce various acyl groups. nih.gov Alkylation of the ring nitrogens is also a possibility, although this may be more challenging depending on the substitution pattern of the ring. nih.govuni-muenchen.dersc.orgresearchgate.net The regioselectivity of these derivatization reactions would need to be carefully controlled. The synthesis of 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one demonstrates the feasibility of functionalizing the imidazolidinone core. nih.gov
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Conditions | Potential Product |
| N-Acylation (aminomethyl) | Acid chloride, base | N-Acyl-4-(aminomethyl)imidazolidin-2-one |
| N-Alkylation (aminomethyl) | Alkyl halide, base | N-Alkyl-4-(aminomethyl)imidazolidin-2-one |
| N-Sulfonylation (aminomethyl) | Sulfonyl chloride, base | N-Sulfonyl-4-(aminomethyl)imidazolidin-2-one |
| N-Acylation (ring) | Acid chloride, base | 1-Acyl-4-(aminomethyl)imidazolidin-2-one |
| N-Alkylation (ring) | Alkyl halide, base | 1-Alkyl-4-(aminomethyl)imidazolidin-2-one |
Transformations at the Aminomethyl Group
The primary amino group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of analogues. Key reactions include acylation, alkylation, and sulfonylation, which modify the compound's physicochemical properties and biological activity.
Acylation: The aminomethyl group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives can exhibit altered biological profiles. For instance, the acylation of a primary amine attached to a heterocyclic core can be a key step in the synthesis of potent enzyme inhibitors or receptor antagonists.
Alkylation: N-alkylation of the aminomethyl group introduces alkyl substituents, which can influence the compound's lipophilicity and steric profile. Reductive amination is a common method for mono-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. The choice of alkylating agent and reaction conditions is crucial for achieving the desired degree of substitution.
Sulfonylation: The reaction of the aminomethyl group with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological target. The synthesis of sulfonamides from 2-aminothiazole (B372263) has been shown to be an effective strategy for producing compounds with significant biological activity. nih.gov This suggests that similar transformations on this compound could yield promising new derivatives.
Table 1: Examples of Transformations at the Aminomethyl Group
| Transformation | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Benzyl (B1604629) bromide | Secondary Amine |
| Sulfonylation | Tosyl chloride | Sulfonamide |
Modifications of the Imidazolidin-2-one Ring System
Functionalization of the nitrogen atoms within the imidazolidin-2-one ring offers another avenue for structural diversification. N-alkylation and N-arylation are key strategies to modify the core heterocycle.
N-Alkylation: The nitrogen atoms of the imidazolidin-2-one ring can be alkylated using various alkylating agents. The regioselectivity of this reaction can be influenced by the steric and electronic environment of the nitrogen atoms. For instance, in related imidazopyridine systems, N-alkylation with benzyl bromides has been studied, showing a preference for certain nitrogen atoms based on the substitution pattern of the heterocycle. psychosocial.com Similar principles would apply to the this compound scaffold, where the presence of the aminomethyl group could direct alkylation to a specific nitrogen.
N-Arylation: The introduction of aryl groups onto the imidazolidin-2-one ring can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple an aryl halide with the N-H bond of the heterocycle. The N-arylation of imidazoles and related heterocycles is a well-established method for the synthesis of compounds with diverse biological activities. nih.govnih.gov The synthesis of N-arylated quinazolinones, for example, has been shown to produce potent anticancer agents. beilstein-journals.org
Table 2: Examples of Modifications of the Imidazolidin-2-one Ring System
| Modification | Reagent Example | Reaction Type |
| N-Alkylation | Methyl iodide | Nucleophilic Substitution |
| N-Arylation | Phenylboronic acid | Chan-Lam Coupling |
| N-Acylation | Acetic anhydride | Acylation |
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of this compound, which possesses three distinct nitrogen atoms, presents a significant synthetic challenge. The relative nucleophilicity of the primary exocyclic amine versus the two secondary endocyclic amines is a key determinant of the reaction outcome.
The primary amine of the aminomethyl group is generally more nucleophilic and less sterically hindered than the ring nitrogens, making it the preferential site for many electrophilic reactions under kinetic control. However, the regioselectivity can be influenced by several factors, including the choice of solvent, base, and reaction temperature.
For instance, in the synthesis of substituted imidazoles, the reaction conditions can be tuned to favor the formation of a specific regioisomer. nih.gov Quantum chemistry calculations and mechanistic studies on the formation of substituted imidazolidin-2-ones have shown that the reaction pathway can be directed towards a specific isomer by controlling the reaction intermediates and transition states. nih.gov
Protecting group strategies are often employed to achieve regioselective functionalization. By selectively protecting one or more nitrogen atoms, the remaining unprotected nitrogen can be targeted for a specific transformation. Subsequent deprotection then yields the desired regioselectively functionalized product. The development of orthogonal protecting groups, which can be removed under different conditions, allows for the sequential functionalization of multiple nitrogen atoms.
Table 3: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity |
| Steric Hindrance | Directs reaction to less hindered nitrogen atoms. |
| Electronic Effects | Modulates the nucleophilicity of the different nitrogen atoms. |
| Reaction Conditions | Solvent, temperature, and base can alter the kinetic vs. thermodynamic product ratio. |
| Protecting Groups | Allows for the selective functionalization of specific nitrogen atoms. |
Sophisticated Structural and Conformational Analysis of 4 Aminomethyl Imidazolidin 2 One
Elucidation of Stereochemical Configurations via Advanced Spectroscopic Techniques
The presence of a stereocenter at the C4 position of 4-(aminomethyl)imidazolidin-2-one necessitates the use of sophisticated analytical methods to determine and quantify its stereochemical purity.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net In the case of this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework. For instance, the carbonyl carbon (C2) of the imidazolidin-2-one ring is expected to have a characteristic chemical shift in the ¹³C NMR spectrum around 163 ppm. mdpi.com
Conventional ¹H NMR spectra can be complicated by scalar (J) couplings between protons, which split signals into multiplets and can lead to significant overlap, especially in complex molecules. nih.gov To overcome this, advanced "pure shift" NMR techniques can be employed. researchgate.netnih.gov These methods suppress the effects of homonuclear couplings to produce a simplified spectrum where each chemically distinct proton appears as a single signal, dramatically improving resolution and facilitating analysis. nih.gov
For assessing enantiomeric purity, NMR is used in conjunction with chiral derivatizing agents. By reacting the aminomethyl group of the racemic compound with a chiral agent, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers. While direct NMR analysis of enantiomers is not possible in an achiral solvent, the formation of diastereomers makes their spectral differences observable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Ring System Note: These are approximate values based on similar structures; actual shifts depend on solvent and other factors.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C2 (C=O) | ¹³C | ~163 | Singlet |
| C4 | ¹³C | ~50-55 | Singlet |
| C5 | ¹³C | ~40-45 | Singlet |
| Aminomethyl Carbon | ¹³C | ~45-50 | Singlet |
| H4 | ¹H | ~3.5-4.0 | Multiplet |
| H5 Protons | ¹H | ~3.0-3.5 | Multiplet |
| Aminomethyl Protons | ¹H | ~2.8-3.2 | Multiplet |
Chiral chromatography is the gold standard for separating enantiomers and assessing enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of compounds, including those with heterocyclic structures. semmelweis.hu
For this compound, a chiral high-performance liquid chromatography (HPLC) method would be the primary choice. The separation can be performed in various modes, including normal-phase, reversed-phase, or polar organic mode. semmelweis.hu The choice of mobile phase, often a mixture of solvents like heptane (B126788) and an alcohol for normal phase or acetonitrile (B52724) and water for reversed phase, is crucial for achieving optimal separation. lcms.cz
Detection is typically achieved using a UV detector. However, for higher sensitivity and selectivity, especially when analyzing samples from biological matrices, liquid chromatography coupled with mass spectrometry (LC-MS) is preferred. lcms.cz Derivatization of the primary amine with a suitable reagent can enhance chromatographic separation and detection sensitivity in LC-MS/MS analysis. nih.gov For example, chiral derivatization reagents containing an imidazolidinone moiety have been successfully used to separate enantiomers of amino acids and organic acids. nih.govnih.gov
Table 2: Typical Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | semmelweis.hu |
| Mobile Phase (Normal) | Heptane/2-Propanol | lcms.cz |
| Mobile Phase (Reversed) | Acetonitrile/Water with additives | lcms.cz |
| Mobile Phase (Polar Organic) | Methanol, Ethanol, or Acetonitrile | semmelweis.hu |
| Detector | UV-Vis or Mass Spectrometer (MS) | lcms.cz |
Conformational Dynamics and Isomerism of the Imidazolidin-2-one Ring and its Side Chains
The five-membered imidazolidin-2-one ring is not planar and can adopt various puckered conformations. Furthermore, rotation around the single bond connecting the aminomethyl side chain to the ring introduces additional conformational possibilities.
Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational exchange and restricted rotation. ox.ac.ukst-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectrum as the rate of a dynamic process changes. nih.gov
For this compound, VT-NMR can be used to study the ring-flipping process of the imidazolidinone ring and the rotational isomerism (rotamers) of the aminomethyl side chain. At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for atoms in different environments. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. st-andrews.ac.uk From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy barrier (ΔG‡) for the conformational change can be calculated. st-andrews.ac.uk
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.combiotools.us These techniques are exceptionally powerful for determining the absolute configuration (e.g., R or S) of a chiral molecule without the need for crystallization. biotools.usnih.gov
The process involves measuring the experimental VCD or ECD spectrum of an enantiomer. mtoz-biolabs.com This experimental spectrum is then compared to a theoretical spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-isomer). biotools.us A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. mtoz-biolabs.comnih.gov VCD, which measures vibrational transitions in the infrared region, is particularly sensitive to the stereochemistry of the entire molecule, while ECD focuses on electronic transitions in the UV-visible region. biotools.usnih.gov
Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution in the solid state. thepharmajournal.comresearchgate.net The technique requires a well-ordered single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. thepharmajournal.com Mathematical analysis of this pattern yields an electron density map from which the precise positions of all atoms in the crystal lattice can be determined. thepharmajournal.com
A crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This information would definitively describe the conformation of the imidazolidin-2-one ring (i.e., its degree of puckering) and the orientation of the aminomethyl side chain relative to the ring. nih.gov Studies on similar N-amino-imidazolidin-2-one structures have revealed that the five-membered ring can adopt different puckered conformations and that these structures can mimic peptide β-turns, a finding of significant interest in peptidomimetic drug design. nih.gov
Table 3: Representative Data from a Solid-State X-ray Crystallographic Analysis
| Parameter | Description | Significance |
|---|---|---|
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | Defines the crystal system and packing. |
| Space Group | The symmetry elements of the crystal lattice. | Describes the symmetry of the molecular arrangement. |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Provides the fundamental 3D structure. |
| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Confirms the molecular connectivity and geometry. |
| Torsion Angles | Angles describing the rotation around chemical bonds. | Defines the specific conformation of the molecule. nih.gov |
Single-Crystal X-ray Diffraction Analysis of Hydrogen Bonding and Crystal Packing
For imidazolidin-2-one and its derivatives, hydrogen bonding is a dominant force in the crystal packing. The imidazolidin-2-one ring contains two N-H groups (amine and amide) and a carbonyl group (C=O), all of which are potent hydrogen bond donors and acceptors. The additional primary amine group (-NH2) in the aminomethyl substituent of this compound further expands the possibilities for hydrogen bond formation.
In the solid state, these molecules typically self-organize through extensive hydrogen bonding to form robust, higher-dimensional networks. finechem-mirea.ru The analysis of co-crystals involving imidazolidin-2-one demonstrates its strong tendency to form specific hydrogen bond patterns, known as supramolecular synthons. utm.my For instance, the interaction between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule often leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) graph set motif. nih.gov
The crystal structure of a co-crystal formed between imidazolidin-2-one and succinic acid reveals that all potential hydrogen bond donors and acceptors are involved in intermolecular interactions, forming a complex two-dimensional network. utm.my This highlights the molecule's capacity to create stable, sheet-like structures. The primary interactions observed are O-H···O and N-H···O hydrogen bonds. utm.my The aminomethyl group in this compound would introduce additional N-H donors, likely leading to an even more complex and densely packed three-dimensional hydrogen-bonded network. These interactions dictate the crystal's stability and physical properties.
A summary of typical hydrogen bond interactions observed in related structures is presented below.
| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A, Å) | Reference |
| N-H (Amide) | O=C (Carbonyl) | Intermolecular | 2.8 - 3.0 | utm.my |
| N-H (Amine) | O=C (Carbonyl) | Intermolecular | 2.9 - 3.1 | mdpi.com |
| N-H (Amine) | N (Amine/Imine) | Intermolecular | 2.9 - 3.2 | mdpi.com |
| O-H (Carboxyl) | O=C (Carbonyl) | Intermolecular | 2.6 - 2.8 | utm.my |
Powder X-ray Diffraction for Polymorphic Studies
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.netgoogle.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and melting point, which is of critical importance in the pharmaceutical industry. google.comamericanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is a primary and powerful tool for the identification and characterization of polymorphic forms. researchgate.net
Each crystalline polymorph has a unique crystal lattice, which results in a characteristic X-ray diffraction pattern. A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the peaks in the pattern serve as a unique "fingerprint" for a specific crystalline phase. researchgate.net The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions in a PXRD pattern can indicate the presence of a new polymorph or a mixture of forms. researchgate.net
While single-crystal XRD provides the absolute structure, PXRD is often used for routine analysis, quality control, and screening for polymorphism because it can be performed on a polycrystalline powder, which is often the form in which a substance is produced and used. nih.gov For instance, in the development of new drugs, extensive polymorphic screens are conducted where the compound is crystallized under various conditions (e.g., different solvents, temperatures, pressures). PXRD is then used to analyze the resulting solids to identify any new crystalline forms. nih.govresearchgate.net
For a compound like this compound, with its multiple hydrogen bonding sites, the potential for polymorphism is significant, as different hydrogen bonding arrangements can lead to different crystal packing and, consequently, different polymorphs. Although specific polymorphic studies on this compound are not widely reported, the general methodology using PXRD would be essential for its solid-state characterization.
An illustrative example of how PXRD data is used to differentiate between two hypothetical polymorphic forms is shown in the table below. The distinct peak positions (2θ values) for each form allow for their unambiguous identification.
| Polymorph Form A (Characteristic Peaks, 2θ) | Polymorph Form B (Characteristic Peaks, 2θ) |
| 8.5° | 9.2° |
| 12.3° | 13.1° |
| 17.0° | 18.5° |
| 21.5° | 22.4° |
| 25.1° | 26.0° |
The detection and quantification of minor amounts of one polymorphic form in another are also achievable with PXRD, often in conjunction with other analytical techniques like Near-Infrared (NIR) spectroscopy. americanpharmaceuticalreview.com
Chemical Reactivity and Mechanistic Investigations of 4 Aminomethyl Imidazolidin 2 One
Reactivity of the Aminomethyl Moiety: Nucleophilic and Electrophilic Transformations
The aminomethyl group attached to the imidazolidin-2-one ring is a primary amine, which imparts significant nucleophilic character to the molecule. This primary amine can readily participate in a variety of nucleophilic reactions.
Nucleophilic Transformations:
Acylation: The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to act as a potent nucleophile, readily attacking acylating agents such as acid chlorides and anhydrides to form the corresponding amides.
Alkylation: The amine can be alkylated by reaction with alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.
Mannich-type Reactions: The aminomethyl group can serve as the amine component in Mannich reactions. This three-component condensation with an aldehyde (typically formaldehyde) and a compound containing an active hydrogen atom leads to the formation of a new C-C bond and the introduction of an aminoalkyl group. mdpi.com
Electrophilic Transformations:
While the aminomethyl group is primarily nucleophilic, the imidazolidin-2-one ring can influence its reactivity. Under specific conditions, the nitrogen atom can be involved in electrophilic transformations, although these are less common.
A summary of representative nucleophilic reactions of the aminomethyl moiety is presented in the table below.
| Reaction Type | Reagent | Product |
| Acylation | Acid Chloride (R-COCl) | N-acylated derivative |
| Alkylation | Alkyl Halide (R-X) | N-alkylated derivative |
| Mannich Reaction | Formaldehyde, Active Hydrogen Compound | Aminoalkylated product |
Reactions Involving the Cyclic Urea (B33335) Nitrogen Atoms
The imidazolidin-2-one ring contains two nitrogen atoms within a cyclic urea structure. These nitrogen atoms exhibit distinct reactivity compared to the exocyclic aminomethyl group. Their reactivity is influenced by their inclusion in the ring and their proximity to the carbonyl group.
N-Alkylation and N-Arylation: The nitrogen atoms of the cyclic urea can undergo alkylation or arylation, though they are generally less nucleophilic than the primary amine of the aminomethyl group. The specific nitrogen that reacts can depend on steric hindrance and the reaction conditions.
Halogenation: In the presence of halogenating agents, the nitrogen atoms of the imidazolidin-2-one ring can be halogenated to form N-halamine compounds. nih.gov Theoretical studies on the model compound 2,2,5,5-tetramethylimidazolidin-4-one (B98882) have shown that monohalogenation can lead to a kinetic product, with the halogen at the 3-position, which can then rearrange to the thermodynamically more stable product with the halogen at the 1-position. nih.gov This migration highlights the dynamic nature of reactions involving the ring nitrogens. nih.gov
The table below summarizes key reactions involving the cyclic urea nitrogen atoms.
| Reaction Type | Reagent | Product Type | Reference |
| Halogenation | Halogenating Agent | N-Halamine | nih.gov |
| Alkylation | Alkyl Halide | N-Alkyl Imidazolidin-2-one | |
| Arylation | Aryl Halide | N-Aryl Imidazolidin-2-one |
Ring-Opening and Ring-Closing Reactions of the Imidazolidin-2-one System
The stability of the imidazolidin-2-one ring is a critical aspect of its chemistry. Both ring-opening and ring-closing reactions are important for its synthesis and degradation.
Ring-Opening Reactions:
The imidazolidin-2-one ring can be cleaved under certain conditions. For instance, reactions with strong nucleophiles like Grignard reagents can lead to ring-opening. researchgate.net The stability of the ring is generally considered greater than that of related structures like oxazolidinones, making them valuable chiral auxiliaries in organic synthesis. acs.org
Ring-Closing Reactions:
The synthesis of the imidazolidin-2-one core often relies on intramolecular cyclization reactions. Several strategies have been developed:
From Diamines: A common method involves the carbonylation of 1,2-diamines. However, this can be challenging due to the potential for side reactions. nih.gov
From Ureas: Intramolecular cyclization of suitably substituted ureas is a powerful method. For example, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles proceeds through an intramolecular cyclization to form the imidazolidin-2-one ring. nih.gov Similarly, base-catalyzed intramolecular hydroamidation of propargylic ureas provides a rapid and efficient route to imidazolidin-2-ones under mild conditions. acs.org
From Aziridines: Ring-opening of aziridines followed by intramolecular cyclization is another synthetic route. mdpi.com
From Alkenes: Palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides allows for the stereoselective synthesis of substituted imidazolidin-2-ones. nih.gov This reaction forms a C-C and a C-N bond in a single step. nih.gov
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures, including those containing the imidazolidin-2-one scaffold. youtube.comnih.govyoutube.com The formation of a gaseous byproduct like ethylene (B1197577) can drive the reaction to completion. youtube.com
The following table highlights different approaches to the synthesis of the imidazolidin-2-one ring system.
| Starting Material | Reaction Type | Key Features | Reference |
| (2,2-Diethoxyethyl)ureas | Acid-catalyzed intramolecular cyclization | Excellent regioselectivity | nih.gov |
| Propargylic Ureas | Base-catalyzed intramolecular hydroamidation | Fast reaction times, mild conditions | acs.org |
| N-Allylureas and Aryl/Alkenyl Bromides | Pd-catalyzed carboamination | Stereoselective, forms two bonds in one step | nih.gov |
| Aziridines | Ring-opening and intramolecular cyclization | Stereospecific synthesis | mdpi.com |
Kinetic and Thermodynamic Studies of Key Reactions
Understanding the kinetics and thermodynamics of reactions involving 4-(aminomethyl)imidazolidin-2-one is essential for optimizing reaction conditions and predicting product distributions.
Kinetic vs. Thermodynamic Control: In the halogenation of imidazolidin-4-ones, the initial product formed can be the result of kinetic control, which may then rearrange to a more stable thermodynamic product. nih.gov For example, in the monohalogenation of 2,2,5,5-tetramethylimidazolidin-4-one, the kinetic product is formed at the 3-position, while the thermodynamic product is at the 1-position. nih.gov
Reaction Rates: The rate of ring-closing reactions can be significantly influenced by the substrate structure. For instance, in the base-catalyzed hydroamidation of propargylic ureas, increasing steric hindrance on the carbon alpha to the triple bond slows down the reaction rate. acs.org
Thermodynamic Stability: The imidazolidin-2-one ring is a thermodynamically stable heterocycle. Computational studies can be used to determine the relative energies of intermediates and transition states, providing insight into the thermodynamic favorability of different reaction pathways. nih.govnih.gov
Investigation of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), plays a crucial role in elucidating the detailed mechanisms of reactions involving the imidazolidin-2-one system. acs.orgnih.govyoutube.com
Regioselectivity in Ring Formation: Quantum chemistry calculations have been used to rationalize the regioselectivity observed in the synthesis of 4-substituted imidazolidin-2-ones from (2,2-diethoxyethyl)ureas. nih.gov The calculations revealed that the formation of the 4-substituted isomer is favored due to a lower activation energy compared to the formation of the 5-substituted isomer. nih.gov This is explained by the relative energies of the transition states leading to the different products. nih.gov
Mechanism of Cyclization: DFT studies on the base-catalyzed cyclization of propargylic ureas suggest a pathway involving isomerization to an allenamide intermediate, which then undergoes a 5-endo-dig cyclization. acs.org The calculated low energy barrier for the cyclization step is consistent with the experimentally observed fast reaction rates. acs.org
Stereoselectivity in Carboamination: The stereochemical outcome of the Pd-catalyzed carboamination of N-allylureas has been explained by proposing a cyclic transition state where the substituents are oriented to minimize steric interactions. nih.gov This leads to the observed syn-addition of the nitrogen and aryl groups across the double bond. nih.gov
The proposed mechanism for the formation of 4-substituted imidazolidin-2-ones from (2,2-diethoxyethyl)ureas involves several key steps and intermediates, as depicted in computational studies. nih.gov
| Step | Description | Key Intermediate/Transition State | Reference |
| 1 | Intramolecular cyclization of the urea derivative | 5-methoxyimidazolidine-2-one (Intermediate A) | nih.gov |
| 2 | Elimination of methanol | Iminium cation (Intermediate B) | nih.gov |
| 3 | Isomerization | Isomeric iminium cation (Intermediate D) via imidazoline-2-one (Intermediate C) | nih.gov |
| 4 | Nucleophilic attack | Intermediate G via Transition State TS3 | nih.gov |
| 5 | Deprotonation | 4-substituted imidazolidin-2-one | nih.gov |
Theoretical and Computational Chemistry Studies of 4 Aminomethyl Imidazolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. From these calculations, a wealth of information about the electronic structure of 4-(Aminomethyl)imidazolidin-2-one can be derived.
Key properties that can be determined include:
Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
Electron Density Distribution: These calculations can map the electron density surface of the molecule, revealing regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.
Partial Atomic Charges: By analyzing the distribution of electrons, partial charges can be assigned to each atom in the molecule. This helps in understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.
For a molecule like this compound, quantum chemical calculations would likely reveal a high electron density around the oxygen and nitrogen atoms of the imidazolidin-2-one ring and the nitrogen of the aminomethyl group, making these sites potential centers of reactivity.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, providing a powerful tool for exploring the potential energy surface of a molecule like this compound.
Conformational analysis using DFT can identify the most stable three-dimensional arrangements of the atoms in the molecule. For this compound, this would involve studying the rotation around the C-C and C-N bonds of the aminomethyl side chain and the puckering of the five-membered imidazolidinone ring. The results of such a study would be a set of stable conformers and their relative energies, indicating which structures are most likely to be present at a given temperature.
For instance, a DFT study on a related compound, 2,2,5,5-tetramethylimidazolidin-4-one (B98882) (TMIO), successfully investigated its tautomerization and the stabilities of its different forms. Similar studies on this compound would provide crucial information on its structural preferences and the energy barriers between different conformations.
Table 1: Illustrative Conformational Analysis Data for this compound using DFT
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| A | 0.00 | N-C-C-N: 178.5 |
| B | 1.25 | N-C-C-N: 65.2 |
| C | 2.50 | N-C-C-N: -70.1 |
Note: This table is for illustrative purposes to show the type of data generated from DFT conformational analysis and does not represent actual calculated values for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman) and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. DFT calculations are commonly used to predict various spectroscopic parameters.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts can be correlated with experimental data to confirm the structure of this compound. It is important to note that theoretical calculations are often performed for a single molecule in the gas phase, whereas experimental spectra are typically recorded in solution or the solid state, which can lead to small discrepancies.
IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. These theoretical vibrational spectra can be compared with experimental FT-IR and Raman spectra to identify and assign the characteristic vibrational modes of the molecule. Calculated frequencies are often scaled to better match experimental values due to the neglect of anharmonicity in the calculations.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |
| ¹H NMR (ppm) | ||
| -CH₂- (ring) | 3.25 | 3.20 |
| -NH- (ring) | 5.80 | 5.75 |
| -CH- (ring) | 4.10 | 4.05 |
| ¹³C NMR (ppm) | ||
| C=O | 165.2 | 164.5 |
| -CH₂- (side chain) | 45.8 | 45.1 |
| IR (cm⁻¹) | ||
| N-H stretch | 3450 | 3430 |
| C=O stretch | 1710 | 1695 |
Note: This table is illustrative. The calculated and experimental values are hypothetical and serve to demonstrate how theoretical data is compared with experimental findings.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical methods are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to investigate their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements and interactions with its environment.
For this compound, MD simulations can be used to study:
Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can provide a detailed picture of how the solvent influences the conformation and dynamics of the solute molecule. This is particularly important for understanding the behavior of the molecule in biological systems or in solution-phase reactions.
Dynamic Behavior: MD simulations can reveal the flexibility of the molecule, including the motions of the aminomethyl side chain and the puckering of the imidazolidinone ring. This can provide insights into how the molecule might interact with a binding site on a protein or other biological target.
General principles of MD have been used to study complex phenomena like solvent diffusion in polymer films, showcasing the power of this technique to understand dynamic interactions at the molecular level.
In Silico Modeling of Reaction Mechanisms and Catalytic Pathways
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy barriers. For this compound, in silico modeling could be used to study its synthesis, degradation, or its role in catalytic processes.
DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. For example, DFT has been used to study the mechanism of formation of related biocidal imidazolidin-4-one (B167674) derivatives. Such studies can reveal the step-by-step process of bond breaking and formation, and can help in optimizing reaction conditions to improve yields or select for specific products.
Advanced Analytical Methodologies for Research on 4 Aminomethyl Imidazolidin 2 One
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic techniques are fundamental for the isolation and purity assessment of 4-(Aminomethyl)imidazolidin-2-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for this purpose, often employing specific columns and detectors to achieve optimal separation and sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like imidazolidinones. For chiral compounds within this family, enantioselective HPLC methods are critical. Research on chiral imidazolines has demonstrated the efficacy of columns such as Chiralpak® IB®, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel, for resolving enantiomers. nih.gov Reversed-phase (RP) conditions are often successful, utilizing mobile phases composed of acetonitrile (B52724), methanol, and buffered aqueous solutions (e.g., with ammonium (B1175870) acetate). nih.gov The choice of bonded phase chemistry, such as C8, cyano, or phenyl, can significantly alter the selectivity of the separation by influencing interactions with the analyte. thermofisher.com Detection is commonly achieved using ultraviolet (UV) detectors, which are effective for compounds possessing a chromophore. nih.gov The separation mechanism in RP-HPLC is influenced by both the polarity and the shape of the molecule. thermofisher.com
Gas Chromatography (GC): GC is suitable for volatile derivatives of this compound or for the analysis of related volatile impurities. For GC analysis of non-volatile amines, a derivatization step is typically required to increase volatility and thermal stability. GC methods, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, provide high resolution and sensitivity. For instance, GC-MS has been effectively used to measure various amino acids and related metabolites in complex biological samples, demonstrating its versatility. nih.gov The choice of a specific capillary column, such as a fused-silica column, is critical for achieving the desired separation. nih.gov
Table 1: Chromatographic Conditions for Imidazolidine (B613845) Compound Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Chiralpak® IB® | Acetonitrile/Methanol/Ammonium Acetate Buffer | UV | Enantioselective separation of chiral imidazolines | nih.gov |
| GC-MS | Fused-silica capillary column | Methane (reagent gas) | Mass Spectrometer (Single Quadrupole) | Analysis of amino acids and metabolites | nih.gov |
Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. By analyzing the fragmentation patterns of the ionized molecule, researchers can confirm its molecular weight and deduce its structure.
Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is a common technique used to study fragmentation pathways. Studies on related N-methylimidazolidin-4-one organocatalysts have shown that protonated molecules undergo characteristic ring cleavage, leading to the formation of specific iminium ions. nih.gov The fragmentation pattern can be largely independent of exocyclic substituents, making it a valuable tool for identifying the core imidazolidinone structure. nih.gov In contrast, sodium-cationized molecules can exhibit distinctly different fragmentation behaviors. nih.gov
The analysis of fragmentation helps in differentiating between isomers. For example, in a study of two new isomeric oxazolidin-2-one derivatives, ESI-MS/MS analyses with increased collision energies allowed for the observation of different product ions, which enabled their differentiation. researchgate.net This principle is directly applicable to the structural confirmation of this compound and the identification of any potential isomers or degradation products. The fragmentation of a molecule in a mass spectrometer is a reproducible process that can provide a "fingerprint" for its identification. youtube.com
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
The coupling of chromatographic separation with mass spectrometric detection provides powerful hyphenated techniques for analyzing complex mixtures containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and particularly LC-MS/MS are highly sensitive and selective methods for the analysis of compounds in complex matrices. These techniques are widely used for the determination of related amino compounds and heterocyclic amines in various samples, including biological fluids and food. nih.govnih.govnih.gov Due to the polarity and potential for poor chromatographic retention of small amines, a pre-column derivatization step is often employed. researchgate.net Derivatization reagents can be designed to react specifically with primary amines, enhancing their chromatographic properties and detection sensitivity. nih.govresearchgate.net For example, novel derivatization reagents bearing a chiral 4-imidazolidinone moiety have been developed for the LC-MS/MS analysis of amino acids, allowing for their simultaneous and highly sensitive determination. nih.gov Two-dimensional liquid chromatography (2D-LC) coupled with MS/MS can be used for automated impurity extraction and identification in complex samples. almacgroup.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization is necessary to make it amenable to GC analysis. GC-MS has been successfully validated for the analysis of multicomponent plant-based substances, demonstrating its utility in identifying and quantifying individual phytochemicals and trace impurities. nih.gov The method's specificity, accuracy, and precision make it suitable for quality control purposes. nih.gov Predicted GC-MS spectra can also serve as a guide for identifying unknown compounds, although experimental confirmation is always required. hmdb.cahmdb.ca
Table 2: Applications of Hyphenated Techniques
| Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Determination of amino acids and heterocyclic amines in complex matrices. | High sensitivity, high selectivity, suitable for polar and non-volatile compounds. | nih.govnih.gov |
| GC-MS | Quantitative and qualitative analysis of derivatized analytes and impurities. | High resolution, validated for specificity, accuracy, and precision. | nih.govnih.gov |
| 2D-LC-MS/MS | Automated impurity extraction and structural elucidation. | Enhanced separation of co-eluting peaks, valuable for complex impurity profiling. | almacgroup.com |
Development of Novel Analytical Methods for Trace Analysis and Impurity Profiling
The continuous need for higher sensitivity and more detailed characterization drives the development of novel analytical methods for trace analysis and impurity profiling of compounds like this compound.
A key area of development is the synthesis of new derivatization reagents for LC-MS/MS analysis. For instance, reagents that can specifically target primary amines and introduce a charged or easily ionizable group can significantly lower the limits of detection (LOD). nih.govresearchgate.net Chiral derivatization reagents are particularly valuable as they allow for the enantioselective analysis of chiral amines. nih.govresearchgate.net A recently developed method using a chiral imidazolidinone-based derivatization reagent achieved detection limits in the femtomole range for amino acids. nih.govresearchgate.net
Impurity profiling is critical for ensuring the quality and safety of pharmaceutical substances. Advanced hyphenated techniques like LC-MS/MS are essential for detecting, identifying, and quantifying impurities, even at very low levels. The development of rapid and simple multi-analyte methods, such as those using protein precipitation followed by LC-MS/MS, allows for the efficient screening of numerous compounds in a short time. nih.gov The validation of these methods according to regulatory guidelines ensures their reliability for routine analysis. nih.gov Furthermore, capillary electrophoresis has been noted as a technique for determining the enantiomeric excess of related homochiral imidazolidinone compounds. researchgate.net
Applications of 4 Aminomethyl Imidazolidin 2 One in Academic Chemical Research
Role as a Chiral Building Block in Asymmetric Synthesis
The imidazolidin-2-one framework is a well-established chiral auxiliary in asymmetric synthesis. researchgate.net Its utility stems from its ability to direct stereoselective transformations, leading to the formation of enantiomerically enriched products. These chiral auxiliaries are often prepared from readily available starting materials and are known for their high stability to ring-opening reactions compared to other auxiliaries like oxazolidinones. researchgate.net The rigid, cyclic structure of the imidazolidin-2-one helps to create a well-defined chiral environment, which is crucial for achieving high levels of asymmetric induction in various chemical reactions, including alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net
The effectiveness of imidazolidin-2-one based chiral auxiliaries is demonstrated by their ability to produce homochiral products with high enantiomeric excess (>92% ee). researchgate.net For instance, the diastereoselective alkylation of intermediates derived from these auxiliaries is a common strategy for accessing unnatural amino acids. core.ac.uk The crystallinity of imidazolidin-2-ones is another advantageous feature, often facilitating the purification of diastereomeric intermediates. researchgate.net
Utilization as a Scaffold in Organocatalysis and Ligand Design
The 4-(aminomethyl)imidazolidin-2-one scaffold has been extensively explored in the design of organocatalysts and ligands for metal-catalyzed reactions. The presence of multiple nitrogen atoms allows for its use as a versatile chelating ligand.
Imidazolidinone-based organocatalysts, famously developed by MacMillan, have revolutionized the field of asymmetric catalysis. sigmaaldrich.com These catalysts activate α,β-unsaturated aldehydes through the reversible formation of chiral iminium ions, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. core.ac.uksigmaaldrich.com This activation strategy has been successfully applied to a wide range of enantioselective transformations, including:
Diels-Alder Reactions: The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using an imidazolidinone catalyst, yielding cycloadducts in excellent yields and enantioselectivities. core.ac.uksigmaaldrich.com
Friedel-Crafts Alkylations: Optimized imidazolidinone structures have been developed for the Friedel-Crafts alkylation of indoles and other electron-rich aromatic compounds. sigmaaldrich.com
1,3-Dipolar Cycloadditions: These catalysts have proven effective in promoting [3+2] cycloadditions between nitrones and aldehydes. sigmaaldrich.comnih.gov
α-Halogenations: The enantioselective α-chlorination and α-fluorination of aldehydes can be achieved with high levels of stereocontrol. sigmaaldrich.com
Michael Additions: Intramolecular Michael reactions have been successfully catalyzed by these imidazolidinone derivatives. sigmaaldrich.com
The catalytic activity and enantioselectivity of these systems can be fine-tuned by modifying the substituents on the imidazolidinone ring and by the choice of an appropriate acid co-catalyst. core.ac.uk For example, second-generation MacMillan catalysts have demonstrated superior speed and enantioselectivity in 1,3-dipolar cycloadditions. nih.gov
Table 1: Examples of Enantioselective Reactions Catalyzed by Imidazolidinone Derivatives
| Reaction | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Diels-Alder | MacMillan's 1st Gen. | α,β-Unsaturated aldehydes, Dienes | High | core.ac.uksigmaaldrich.com |
| Friedel-Crafts Alkylation | MacMillan's 2nd Gen. | Indoles, α,β-Unsaturated aldehydes | High | sigmaaldrich.com |
| 1,3-Dipolar Cycloaddition | MacMillan's 2nd Gen. | Nitrones, Arylpropionaldehydes | up to >99:1 e.r. | nih.gov |
| Henry Reaction | Copper(II) complexes of imidazolidin-4-one (B167674) derivatives | Aldehydes, Nitromethane | up to 97% | nih.gov |
e.r. = enantiomeric ratio
The imidazolidin-4-one scaffold can be incorporated into ligands for transition metal-catalyzed reactions. nih.gov The nitrogen atoms of the imidazolidine (B613845) ring, along with other appended donor groups, can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. nih.govbeilstein-journals.org
For instance, chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and their copper(II) complexes have been shown to be efficient catalysts for asymmetric Henry reactions. nih.govbeilstein-journals.org The stereochemistry of the ligand (cis or trans) dictates the configuration of the major enantiomer of the product, with enantiomeric excesses reaching up to 97%. nih.gov These catalysts have been utilized in the synthesis of chiral intermediates for important pharmaceutical compounds. nih.gov
Integration into Supramolecular Architectures and Self-Assembled Systems
The principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to create complex and functional assemblies from molecular building blocks. nih.gov While specific examples detailing the integration of this compound itself into supramolecular architectures are not prevalent in the provided search results, the general concepts of coordination-driven self-assembly are relevant.
Metallosupramolecular architectures, such as helices, metallacycles, and metallacages, are formed through the coordination of organic ligands to metal ions. rsc.org The dynamic nature of the coordination bonds allows for the possibility of supramolecular transformations, where the architecture of the assembly can be altered by external stimuli like solvents, concentration, or guest molecules. rsc.org Given the chelating ability of this compound derivatives, they have the potential to be used as ligands in the construction of such dynamic supramolecular systems.
Use in the Design of Novel Organic Materials
The imidazolidin-2-one scaffold is a key structural component in a variety of bioactive compounds and has been explored for the development of new organic materials with potential applications in medicinal chemistry. mdpi.com For example, novel 4-(het)arylimidazolidin-2-ones have been synthesized and evaluated for their anticancer activity. mdpi.com
Furthermore, imidazolidine-4-one derivatives have been investigated as chemosensitizers for methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These compounds, when used in combination with β-lactam antibiotics, can enhance the efficacy of the antibiotic against resistant bacterial strains. nih.govresearchgate.net The development of such materials highlights the potential of the imidazolidinone core in addressing challenges in materials science and medicine.
Application in Peptide Chemistry and Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. wikipedia.org The imidazolidin-2-one scaffold has been successfully incorporated into peptide backbones to create constrained peptidomimetics. nih.govnih.gov
The synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics has been achieved through the alkylation of a semicarbazone residue. nih.gov This scaffold introduces conformational constraints, rigidifying the peptide backbone in a manner analogous to a Freidinger-Veber lactam. nih.gov This approach has been used to synthesize analogues of GHRP-6, a growth hormone-releasing peptide. nih.gov
In another approach, imidazolidin-2-one-4-carboxylate (Imi) has been generated within a peptide sequence through the cyclization of α,β-diaminopropionic acid (Dap) residues. nih.gov These Imi scaffolds act as proline analogues with a flat structure and a restricted geometry of the preceding peptide bond, inducing well-defined secondary structures like γ'-turns. nih.govresearchgate.net The Imi rings can also be functionalized with various side chains, allowing for their attachment to nanoparticles or diagnostic probes. nih.gov
Exploration of Biological Interactions and Mechanisms at the Molecular Level for 4 Aminomethyl Imidazolidin 2 One Derivatives
Investigation of Protein-Ligand Binding Mechanisms using Computational Approaches and In Vitro Assays
Computational methods, particularly molecular docking, are pivotal in predicting the binding affinities and modes of imidazolidin-2-one derivatives with various protein targets. mdpi.comnih.govresearchgate.net These in silico studies provide insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-protein recognition process. nih.gov
For instance, docking studies of 2-thioxoimidazolidin-4-one derivatives with proteasome and immunoproteasome subunits revealed a unique binding mode within the catalytic site, highlighting the potential of these compounds as noncovalent inhibitors. nih.gov Similarly, molecular docking was used to investigate the binding of imidazolidine-2,4-dione derivatives to EGFR and HER2, showing interactions similar to known inhibitors. mdpi.com In another study, the binding of 4-methylbenzamide (B193301) derivatives, which can be conceptually linked to the aminomethyl group of the title compound, to Abl-kinase was analyzed, revealing that these compounds could act as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors depending on their substitution patterns. nih.gov
These computational predictions are often validated and complemented by in vitro binding assays. While specific data on 4-(aminomethyl)imidazolidin-2-one is limited, research on related structures provides a framework. For example, studies on oxazolidinone derivatives, which share a similar core structure, have utilized Fluorescence Resonance Energy Transfer (FRET) to investigate their binding to RNA, demonstrating the importance of hydrogen bonding and hydrophobic properties. nih.gov
| Derivative Class | Protein Target | Methodology | Key Findings | Citation |
|---|---|---|---|---|
| 2-Thioxoimidazolidin-4-ones | Proteasome/Immunoproteasome | Molecular Docking | Identified unique binding mode in the catalytic site. | nih.gov |
| Imidazolidine-2,4-diones | EGFR/HER2 | Molecular Docking | Binding relationships similar to co-crystallized inhibitors. | mdpi.com |
| 4-Methylbenzamide Derivatives | Abl-kinase | Molecular Modeling | Can bind as type 1 or type 2 inhibitors. | nih.gov |
| Oxazolidinones | T-box riboswitch RNA | FRET Assay | Hydrogen bonding and hydrophobic properties are crucial for binding. | nih.gov |
Enzyme Inhibition Studies: Mechanistic Insights and Target Identification (In Vitro only)
Derivatives of the imidazolidin-2-one scaffold have been identified as potent inhibitors of various enzymes, playing crucial roles in different pathological conditions. In vitro enzyme inhibition assays are fundamental for determining the potency (e.g., IC50 or Ki values) and mechanism of action of these compounds.
A notable area of investigation is the inhibition of protein kinases. nih.gov For example, certain imidazolin-2-thione derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. bohrium.comnih.gov These studies have identified compounds with IC50 values in the low micromolar range. nih.gov For instance, compounds 3 and 7 in one study showed potent inhibition of VEGFR-2 kinase activity. bohrium.comnih.gov Similarly, trisubstituted imidazolinones have also demonstrated significant VEGFR-2 inhibition, with the most promising candidate, 3j, exhibiting an IC50 value of 0.07 µM. nih.gov
Another important target is the cyclooxygenase (COX) enzyme. Imidazo[1,2-a]pyridine (B132010) derivatives have been designed as selective COX-2 inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov Molecular modeling studies suggest that the methylsulfonyl group of these inhibitors inserts into a secondary pocket of the COX-2 active site, forming key hydrogen bonds. nih.gov Additionally, 2-thioxoimidazolidin-4-one derivatives have been identified as noncovalent inhibitors of the chymotrypsin-like activities of the proteasome and immunoproteasome, with Ki values in the low micromolar range. nih.gov
Phosphodiesterase 4 (PDE4) is another enzyme targeted by imidazolidin-2-one derivatives. Novel series of imidazol-2-one and 2-cyanoiminoimidazole derivatives have been synthesized and shown to be potent PDE4 inhibitors in vitro. nih.gov
| Derivative Class | Enzyme Target | In Vitro Activity | Citation |
|---|---|---|---|
| Imidazolin-2-thiones | VEGFR-2 | IC50 values of 3.26 and 4.31 µM for compounds 3 and 7. | nih.gov |
| Trisubstituted Imidazolinones | VEGFR-2 | IC50 of 0.07 µM for compound 3j. | nih.gov |
| Imidazo[1,2-a]pyridines | COX-2 | IC50 values from 0.05 to 0.13 µM. | nih.gov |
| 2-Thioxoimidazolidin-4-ones | Proteasome/Immunoproteasome | Ki values in the low micromolar range. | nih.gov |
| Imidazol-2-ones | PDE4 | Potent in vitro inhibition. | nih.gov |
Interaction with Nucleic Acids: Binding Modes and Structural Changes (In Vitro only)
The interaction of small molecules with nucleic acids is a critical aspect of their potential biological activity. Several studies have investigated the binding of imidazolidin-2-one derivatives to DNA in vitro, employing techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and gel electrophoresis. nih.govresearchgate.net
Steroidal imidazolidinone derivatives have been shown to bind to DNA primarily through electrostatic and hydrophobic interactions. nih.gov Molecular docking studies suggest that the imidazolidinone moiety of these derivatives intercalates into the minor groove of the DNA. nih.govresearchgate.net The binding constants (Kb) for these interactions have been determined to be in the range of 10^3 to 10^4 M-1. nih.govresearchgate.net Gel electrophoresis experiments have further demonstrated that these compounds can induce DNA cleavage. nih.govresearchgate.net
Similarly, imidazole-linked thiazolidinone hybrids have been studied for their DNA binding properties. researchgate.net These molecules have been shown to bind to the minor groove of DNA with a binding constant (Kb) of 0.18 x 10^2 L mol-1. researchgate.net Molecular docking simulations predicted that van der Waals forces, hydrogen bonding, and hydrophobic interactions are the primary forces driving this interaction, with a specific affinity for adenine-thiamine base pairs. researchgate.net Furthermore, some imidazole (B134444) derivatives have been reported to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov
These studies collectively indicate that the imidazolidine (B613845) ring and its substituents can effectively interact with the grooves of DNA, leading to structural changes and potential interference with DNA replication and transcription processes. researchgate.net
Cell-Based Assays for Studying Molecular Pathways (excluding human trials, efficacy, safety)
Cell-based assays are instrumental in understanding how imidazolidin-2-one derivatives affect molecular pathways within a cellular context. These assays can reveal the downstream consequences of the initial molecular interactions with proteins or nucleic acids.
For example, a series of 4-imidazolidinone derivatives were evaluated for their effects on colorectal cancer cell lines. nih.gov One compound, 9r, was found to induce apoptosis through the production of reactive oxygen species (ROS). nih.gov This elevated ROS generation subsequently activated the c-Jun N-terminal kinase (JNK) pathway, which further promoted apoptosis. nih.gov The use of an antioxidant, N-acetylcysteine (NAC), confirmed the role of ROS in this pathway by suppressing both JNK activation and apoptosis. nih.gov
In another study, imidazolidine-2,4-dione derivatives were found to induce cell cycle arrest at the G2/M phase in cancer cells. mdpi.comnih.gov This effect on the cell cycle is a common mechanism for anticancer agents and suggests an interaction with proteins that regulate cell division, such as cyclin-dependent kinases (CDKs). nih.gov Furthermore, imidazolin-2-thione derivatives that inhibit VEGFR-2 were shown to induce apoptosis and affect the cell cycle in breast cancer cells. bohrium.comnih.gov
These cell-based studies provide a crucial link between the molecular-level interactions of these compounds and their ultimate biological effects, paving the way for a more comprehensive understanding of their mechanism of action.
Design Principles for Biologically Active Imidazolidin-2-one Scaffolds
The imidazolidin-2-one scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. nih.govnih.gov The design principles for creating biologically active derivatives from this scaffold are derived from extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net
Key design principles include:
Substitution Pattern: The position and nature of substituents on the imidazolidin-2-one ring are critical for activity and selectivity. For instance, in phenyliminoimidazolidine derivatives acting on histamine (B1213489) H2-receptors, 2,6-disubstitution on the phenyl ring is generally favorable for activity, while substitutions at other positions can be detrimental. nih.gov
Introduction of Specific Pharmacophores: Incorporating specific chemical groups can direct the molecule to a particular target. For example, the inclusion of a methylsulfonyl pharmacophore in imidazo[1,2-a]pyridine derivatives was crucial for their potent and selective inhibition of COX-2. nih.gov
Conformational Restriction: The rigid, five-membered ring of the imidazolidin-2-one scaffold restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity. nih.govacs.org This is exemplified by peptidomimetics containing the imidazolidin-2-one core, which adopt well-defined secondary structures. nih.govacs.org
Bioisosteric Replacement: The core scaffold itself can be considered a bioisostere of other important structures. For example, imidazolidin-2-one-containing peptidomimetics can act as proline analogues. nih.govacs.org
Hybridization: Combining the imidazolidin-2-one scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. nih.gov
These design principles, informed by both computational and experimental data, guide the rational design of new imidazolidin-2-one derivatives with desired biological activities. researchgate.netmdpi.com
Emerging Research Directions and Future Perspectives for 4 Aminomethyl Imidazolidin 2 One
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of imidazolidin-2-one derivatives is undergoing a green transformation, with a strong emphasis on developing more sustainable and efficient protocols. A notable advancement is the creation of a pseudo-multicomponent one-pot protocol for producing 1,3-disubstituted imidazolidin-2-ones. nih.gov This method starts with trans-(R,R)-diaminocyclohexane to form a Schiff base in situ, which is then reduced and cyclized using carbonyldiimidazole (CDI). nih.gov The use of CDI is particularly advantageous due to its low cost and the formation of benign byproducts like carbon dioxide and imidazole (B134444). nih.gov This sustainable approach achieves yields between 55% and 81%. nih.gov
Another significant development is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. This method provides a highly regioselective and straightforward route to novel 4-(het)arylimidazolidin-2-ones using readily available starting materials. mdpi.com Research has also explored one-pot, three-component reactions under acid catalysis to synthesize highly substituted imidazolidines, further expanding the toolkit for creating these complex molecules efficiently. rsc.orgnih.gov
| Synthetic Method | Key Features | Reactants | Yield | Reference |
| Pseudo-multicomponent one-pot protocol | Sustainable; Benign byproducts; In situ formation | trans-(R,R)-diaminocyclohexane, Carbonyldiimidazole (CDI) | 55-81% | nih.gov |
| Acid-catalyzed cyclization/substitution | Highly regioselective; Simple procedure | (2,2-diethoxyethyl)ureas, Aromatic/heterocyclic C-nucleophiles | Varies | mdpi.com |
| Acid-catalyzed three-component reaction | One-pot synthesis | 2-aminobenzothiazole, Glyoxal, Formaldehyde | 80% | rsc.orgnih.gov |
Exploration of New Reactivity Profiles and Transformations
Researchers are actively investigating the reactivity of the imidazolidin-2-one core to unlock new chemical transformations. Studies on the hydrolysis of related 4-imino-imidazolidin-2-ones have shown that the reaction proceeds through a tetrahedral intermediate, and monitoring this process provides insights into the rate-determining steps of cyclization reactions. researchgate.net
The introduction of reactive functional groups, such as trifluoromethyl groups, has opened up new avenues. The reactions of trifluoromethylated imidazolidin-2-ones with urea (B33335) can lead to complex rearrangements, including the migration of a CF3 group and the formation of different heterocyclic systems like hydantoins or imidazooxazoles, depending on the reaction conditions. researchgate.net Furthermore, the versatility of the imidazolidine (B613845) scaffold is demonstrated in [3+2] cycloaddition reactions to form diastereoselective imidazolidine-dispirooxindoles and in the synthesis of spiro-imidazolidine derivatives, which have shown potential antibacterial and antifungal activities. rsc.org
| Transformation | Reactant Type | Products | Key Finding | Reference |
| Hydrolysis | 4-Imino-imidazolidin-2-ones | Hydantoins | Proceeds via a tetrahedral intermediate, revealing cyclization mechanism details. | researchgate.net |
| Rearrangement | Trifluoromethylated imidazolidin-2-ones | Hydantoins, Imidazooxazoles | Reaction with urea induces rearrangement with CF3 group migration. | researchgate.net |
| [3+2] Cycloaddition | Isatins, 2-(aminomethyl)pyridine, Isatin-based imines | Imidazolidine-dispirooxindoles | Forms complex spiro-compounds with high diastereoselectivity. | rsc.org |
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool for predicting and understanding the behavior of imidazolidin-2-one derivatives. Quantum chemistry calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been successfully employed to rationalize the regioselectivity observed in synthetic reactions. mdpi.comnih.gov By calculating the relative energies of reaction intermediates and transition states, researchers can predict the most likely reaction pathway. mdpi.comnih.gov For instance, the Curtin–Hammett principle has been applied to computational data to explain why the 4-substituted imidazolidine-2-one is the favored product, attributing it to a lower activation energy barrier. mdpi.com
These predictive capabilities extend to understanding reaction mechanisms in detail. For example, ab initio DFT studies have been used to investigate the mechanism of formation and halogenation of biocidal imidazolidin-4-one (B167674) derivatives. nih.govresearchgate.net Looking forward, computational approaches used to predict reactions for synthesizing other nitrogen-containing heterocycles, such as analyzing the frontier orbital energy match in photocatalyzed reactions, could be adapted to design novel syntheses for imidazolidin-2-ones. mit.edu
| Computational Method | Application | Key Insight | Reference |
| Quantum Chemistry (B3LYP/6-311++G(d,p)) | Rationalizing Regioselectivity | Predicted the stability of reaction intermediates and transition states, explaining the selective formation of 4-substituted products. | mdpi.comnih.gov |
| Ab Initio Density-Functional Theory (DFT) | Mechanism of Formation | Investigated the thermodynamics and kinetics of N-halamine formation on an imidazolidin-4-one scaffold. | nih.govresearchgate.net |
| Frontier Orbital Energy Analysis | Predicting Reactivity (prospective) | Successfully used to predict reactants for photocatalyzed synthesis of azetidines, a technique applicable to imidazolidin-2-ones. | mit.edu |
Integration into Advanced Functional Materials
The unique structural properties of the imidazolidin-2-one ring make it a valuable component in the design of advanced functional materials. It serves as a key reactant in the synthesis of chiral microporous materials, where the inherent structure of the heterocycle contributes to the formation of complex, ordered architectures from achiral precursors. sigmaaldrich.comsigmaaldrich.com
Furthermore, derivatives of imidazolidin-2-one, such as glycolurils (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones), are recognized as versatile building blocks in the field of supramolecular chemistry. researchgate.net These compounds have found diverse applications, including use as gelators and components in the development of other advanced materials. researchgate.net The ability to functionalize the imidazolidin-2-one core allows for the tuning of properties, opening possibilities for its integration into a wider range of materials with tailored functions.
Discovery of Novel Biological Mechanisms and Chemical Probes
The imidazolidin-2-one scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. nih.govmdpi.com Current research aims to move beyond established activities and uncover novel biological mechanisms and applications, including its use in developing chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, and the imidazolidin-2-one structure is a promising starting point for their design. nih.govchemicalprobes.org
For example, imidazolidin-4-one derivatives have been explored as potential double prodrugs in antimalarial therapy, designed to be stable in plasma while targeting the pathogen. researchgate.net In a different therapeutic area, bisaryl cyclic ureas, which contain the core imidazolidin-2-one structure, have been identified as potent and selective antagonists for the 5-HT2C receptor, a target for centrally mediated functions. researchgate.net The discovery of MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9, highlights how related heterocyclic structures can serve as chemical probes to investigate complex biological pathways, in this case through SAM-dependent substrate-competitive inhibition. nih.gov These examples underscore the vast potential for discovering new biological roles and creating powerful research tools based on the 4-(aminomethyl)imidazolidin-2-one framework.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Aminomethyl)imidazolidin-2-one, and how do reaction conditions influence product purity?
- Methodology : The synthesis often involves cyclization of urea intermediates. For example, reacting pyridine-4-amine with chloroethyl isocyanate yields a urea derivative, which undergoes cyclization using NaH in DMF/THF to form the imidazolidin-2-one core . Temperature control (e.g., 0–5°C) and solvent polarity are critical to avoid side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?
- Methodology :
- ¹H NMR : The aminomethyl group (–CH2NH2) appears as a triplet at δ 3.2–3.5 ppm, while the imidazolidinone ring protons resonate as multiplets near δ 4.0–4.3 ppm.
- IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carbonyl group (C=O) of the imidazolidinone ring.
- HRMS : Exact mass analysis (e.g., m/z 129.0667 for [C4H9N3O]+) differentiates it from analogs with substituents like bromine or methyl groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Use the MTT assay to assess cytotoxicity in cell lines (e.g., H2228 lung cancer cells). Dissolve the compound in DMSO (≤0.1% final concentration), incubate for 48–72 hours, and measure absorbance at 570 nm. IC50 values below 10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can molecular docking and MD simulations predict the binding affinity of this compound to target proteins?
- Methodology :
- Docking : Use AutoDock Vina with the AMBER force field. Parameterize the compound using GAFF with AM1-BCC charges (via Antechamber). Validate docking poses against X-ray crystallography data (e.g., PDB 3KGP) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to analyze stability of ligand-protein interactions (e.g., hydrogen bonds with catalytic residues).
Q. What experimental designs address discrepancies in reported biological activity across studies?
- Methodology :
- Dose-Response Analysis : Test a wide concentration range (1 nM–100 µM) to identify non-monotonic effects.
- Positive Controls : Include reference compounds (e.g., Praziquantel for antiparasitic studies) to normalize inter-lab variability .
- Meta-Analysis : Apply weighted evidence frameworks (OECD principles) to reconcile conflicting data, prioritizing studies with validated purity (>98%) and standardized assay protocols .
Q. How can substituent effects on the imidazolidinone ring be systematically studied for drug optimization?
- Methodology :
- SAR Libraries : Synthesize derivatives with substituents at positions 1, 4, and 5 (e.g., halogen, aryl, or alkyl groups).
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. For example, electron-withdrawing groups at position 4 enhance schistosomicidal activity (EC50 reduction by 40–60%) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent Models : Administer 10–50 mg/kg (oral or IP) in Schistosoma mansoni-infected mice. Monitor parasite burden reduction via histopathology and egg count quantification.
- ADME Profiling : Use LC-MS/MS to measure plasma half-life (t1/2) and metabolite identification (e.g., oxidative deamination of the aminomethyl group) .
Notes
- For mechanistic studies, combine in silico predictions with isotope-labeling experiments (e.g., ¹⁵N-tracing for metabolic stability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
